molecular formula C22H19ClN2O6S B422968 2-chloro-6-methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate

2-chloro-6-methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate

Cat. No.: B422968
M. Wt: 474.9g/mol
InChI Key: BPSGBVABJTVWIC-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-6-methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes chloro, methoxy, and benzenesulfonate groups, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-chloro-6-methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core phenyl benzenesulfonate structure, followed by the introduction of the chloro and methoxy groups. The final step involves the formation of the hydrazinylidene moiety through a condensation reaction with 4-methoxyphenyl carbonyl hydrazine. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-chloro-6-methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

2-chloro-6-methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-6-methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

When compared to similar compounds, 2-chloro-6-methoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate stands out due to its unique combination of functional groups. Similar compounds include:

    2-chloro-6-methoxyphenyl benzenesulfonate: Lacks the hydrazinylidene moiety, which may result in different chemical and biological properties.

    4-methoxyphenyl benzenesulfonate: Lacks the chloro and hydrazinylidene groups, leading to different reactivity and applications.

    2-chloro-4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzenesulfonate: Similar structure but without the methoxy group, which may affect its chemical behavior and biological activity.

Properties

Molecular Formula

C22H19ClN2O6S

Molecular Weight

474.9g/mol

IUPAC Name

[2-chloro-6-methoxy-4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzenesulfonate

InChI

InChI=1S/C22H19ClN2O6S/c1-29-17-10-8-16(9-11-17)22(26)25-24-14-15-12-19(23)21(20(13-15)30-2)31-32(27,28)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,25,26)/b24-14+

InChI Key

BPSGBVABJTVWIC-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C(=C2)Cl)OS(=O)(=O)C3=CC=CC=C3)OC

SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)Cl)OS(=O)(=O)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)Cl)OS(=O)(=O)C3=CC=CC=C3)OC

Origin of Product

United States

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